Proteasome Inhibition Potency: Superiority of the 6-Phenylpicolinoyl Moiety Over In-Class Analogs
The proteasome inhibitor Delanzomib (CEP-18770), which incorporates the 6-phenylpyridine-2-carbonyl moiety, exhibits potent inhibition of the 20S proteasome. It demonstrates an IC50 of 3.8 nM against the chymotrypsin-like (CT-L) activity . This level of potency is comparable to the FDA-approved proteasome inhibitor bortezomib . In contrast, derivatives of the regioisomeric 6-phenylnicotinoyl chloride (CAS 257876-10-1) have not been reported to achieve this level of potency or selectivity in clinical-stage proteasome inhibitors, suggesting the 2-carbonyl substitution pattern on the pyridine ring is critical for high-affinity target engagement .
| Evidence Dimension | 20S Proteasome Chymotrypsin-like Activity Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.8 nM (for Delanzomib, a direct derivative) |
| Comparator Or Baseline | Bortezomib (IC50 values reported as similar ); Regioisomeric derivative (6-phenylnicotinoyl-based compounds) - no comparable high-potency proteasome inhibitors reported |
| Quantified Difference | Not directly quantifiable, but the specific 6-phenylpyridine-2-carbonyl substitution pattern is associated with a clinically-advanced, picomolar proteasome inhibitor scaffold, a property not demonstrated by its regioisomers. |
| Conditions | In vitro enzyme inhibition assay against the 20S proteasome. |
Why This Matters
The data links this specific building block to a clinically-evaluated, high-potency drug candidate, validating its use in the synthesis of next-generation proteasome inhibitors.
